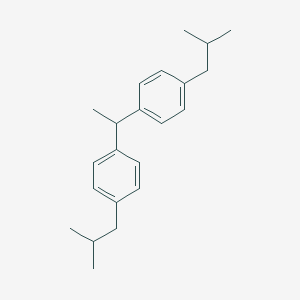

1,1-Bis(p-isobutylphenyl)ethane

Descripción

BenchChem offers high-quality 1,1-Bis(p-isobutylphenyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(p-isobutylphenyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIVAPCIGWNIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144655 | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102120-87-6 | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization of 1,1-Bis(p-isobutylphenyl)ethane (Ibuprofen Impurity R): A Technical Guide

Executive Summary

As pharmaceutical regulatory frameworks, such as ICH Q3A(R2) and Q3B(R2), enforce stringent thresholds for impurities in active pharmaceutical ingredients (APIs), the comprehensive profiling of synthesis-related byproducts is non-negotiable. In the industrial synthesis of ibuprofen—particularly via routes involving the carbonylation of intermediates or the hydroformylation of p-isobutylstyrene—a recurrent, high-molecular-weight byproduct is 1,1-Bis(p-isobutylphenyl)ethane . Designated by the European Pharmacopoeia (EP) as Ibuprofen Impurity R [1], this diarylalkane derivative necessitates rigorous analytical control to ensure API safety and efficacy[2].

This technical guide explores the mechanistic origins of this impurity, details a self-validating protocol for its targeted synthesis (for use as an analytical reference standard), and outlines its critical physicochemical properties.

Mechanistic Origins in Ibuprofen Manufacturing

The formation of 1,1-Bis(p-isobutylphenyl)ethane is fundamentally driven by an acid-catalyzed electrophilic aromatic substitution (Friedel-Crafts alkylation). During various industrial ibuprofen synthesis routes (such as the modified Boots-Hoechst-Celanese process or p-isobutylstyrene pathways), the system generates or utilizes 1-(4-isobutylphenyl)ethanol as a reactive intermediate.

Under acidic conditions (e.g., in the presence of sulfuric acid or acidic carbonylation catalysts), this secondary alcohol readily undergoes protonation and subsequent dehydration to form a highly resonance-stabilized benzylic carbocation. If unreacted isobutylbenzene (IBB) is present in the reaction matrix, it acts as a nucleophile. The carbocation attacks the electron-rich aromatic ring of IBB, yielding the dimeric 1,1-Bis(p-isobutylphenyl)ethane[3].

Alternatively, in routes directly utilizing acetaldehyde and IBB to synthesize p-isobutylstyrene, 1,1-Bis(p-isobutylphenyl)ethane is the intended intermediate, which is subsequently catalytically cracked. Incomplete thermal cracking leads to its carryover into the final API[3].

Mechanistic pathway of 1,1-Bis(p-isobutylphenyl)ethane formation during synthesis.

Targeted Synthesis Protocol (Reference Standard Generation)

To accurately quantify Ibuprofen Impurity R in API batches, analytical laboratories must synthesize high-purity reference standards. The most efficient methodology leverages the direct condensation of IBB with acetaldehyde in the presence of a strong acid[3].

Experimental Workflow

Step-by-step experimental workflow for synthesizing 1,1-Bis(p-isobutylphenyl)ethane.

Step-by-Step Methodology & Causality

Step 1: Acid-Substrate Initialization

-

Action: Charge a jacketed glass reactor with 5.0 equivalents of isobutylbenzene (IBB) and cool to 10 °C. Slowly add 95% sulfuric acid (0.5 equivalents).

-

Causality: Maintaining the temperature below 10 °C during acid addition is critical to prevent the exothermic sulfonation of the IBB aromatic ring. Sulfonation would deplete the starting material, generate water (diluting the acid catalyst), and severely complicate downstream purification[3].

Step 2: Controlled Electrophile Addition

-

Action: Introduce 1.0 equivalent of acetaldehyde dropwise over 2 hours under vigorous agitation.

-

Causality: The dropwise addition ensures the steady-state concentration of acetaldehyde remains below 1%. High local concentrations of acetaldehyde promote competitive side reactions, including the formation of paraldehyde or polymeric aldol condensation products, which drastically reduce the yield of the target diarylethane[3].

Step 3: Maturation and Phase Separation

-

Action: Warm the reaction mixture to 20 °C and stir for 4 hours. Stop agitation and allow the phases to separate.

-

Causality: The biphasic nature of the reaction requires vigorous stirring for mass transfer. Once the reaction is complete, the dense aqueous sulfuric acid layer separates cleanly from the upper organic layer, which contains the product and excess IBB.

Step 4: Quenching and Neutralization

-

Action: Decant the organic layer and wash sequentially with deionized water and 5% aqueous sodium hydroxide (NaOH) until the pH of the aqueous wash is neutral (pH ~7).

-

Causality: Complete neutralization of residual sulfuric acid is mandatory. Any trace acid left during the subsequent thermal distillation will act as a catalyst, prematurely cracking the synthesized 1,1-Bis(p-isobutylphenyl)ethane back into p-isobutylstyrene and IBB.

Step 5: Vacuum Distillation

-

Action: Subject the neutralized organic layer to fractional vacuum distillation. Remove unreacted IBB at lower temperatures, then collect the 1,1-Bis(p-isobutylphenyl)ethane fraction at 174–184 °C under 2–3 Torr.

-

Causality: Vacuum distillation significantly lowers the boiling point of the heavy diarylalkane, preventing thermal degradation and ensuring a high-purity reference standard suitable for HPLC/GC calibration[4].

Analytical Characterization & Data Presentation

Once synthesized, the reference standard must be validated. The following table summarizes the quantitative physicochemical data and identification markers for 1,1-Bis(p-isobutylphenyl)ethane[1],[4],[2].

| Property | Value / Description |

| Chemical Name | 1,1-Bis(p-isobutylphenyl)ethane |

| Pharmacopoeial Designation | Ibuprofen Impurity R (EP) |

| CAS Registry Number | 102120-87-6 |

| Molecular Formula | C₂₂H₃₀ |

| Molecular Weight | 294.47 g/mol |

| Appearance | Colorless to light yellow oil/gel |

| Boiling Point | 174–184 °C (at 2–3 Torr) |

| Solubility | Insoluble in water; soluble in acetonitrile, chloroform, and methanol |

| Key Structural Feature | Two isobutylphenyl groups linked by a central ethylidene bridge |

Conclusion

The synthesis and control of 1,1-Bis(p-isobutylphenyl)ethane is a critical parameter in the lifecycle management of ibuprofen APIs. Because it is highly lipophilic and lacks the carboxylic acid moiety of ibuprofen, it behaves differently in formulation matrices and biological systems. By understanding its acid-catalyzed formation mechanism and employing targeted synthesis for reference standard generation, pharmaceutical scientists can ensure robust analytical methods (such as GC-FID or HPLC-UV) are in place to keep this impurity well below the ICH qualification thresholds.

References

1. 2. 3. 4.

Sources

- 1. 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. EP0168803B1 - Method for producing p-isobutylstyrene - Google Patents [patents.google.com]

- 4. 1,1-BIS-(4-ISOBUTYLPHENYL)ETHANE , 90%+ , 102120-87-6 - CookeChem [cookechem.com]

Chemical and physical properties of 1,1-Bis(p-isobutylphenyl)ethane

An In-depth Technical Guide to 1,1-Bis(p-isobutylphenyl)ethane

Introduction

1,1-Bis(p-isobutylphenyl)ethane is an organic compound primarily recognized within the pharmaceutical industry as a process-related impurity in the synthesis of Ibuprofen.[1][2] Designated as Ibuprofen Impurity R by the European Pharmacopoeia (EP), its presence and concentration are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety considerations, tailored for professionals in research and drug development. Understanding the profile of this specific impurity is essential for process optimization, method development, and regulatory compliance in the manufacturing of Ibuprofen.[4]

(Note: An illustrative image of the chemical structure would be placed here.)

Physicochemical Properties

The fundamental physical and chemical characteristics of 1,1-Bis(p-isobutylphenyl)ethane are summarized below. These properties are essential for its detection, isolation, and quantification.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | [5] |

| Synonyms | 1,1'-Ethylidenebis[4-(2-methylpropyl)-benzene], Ibuprofen EP Impurity R | [1][2] |

| CAS Number | 102120-87-6 | [5] |

| Molecular Formula | C₂₂H₃₀ | [1][5] |

| Molecular Weight | 294.47 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow solid or colorless, clear oil | [1][6] |

| Melting Point | ~40-44 °C | [6] |

| Boiling Point | ~300 °C (at 760 Torr); 174-184 °C (at 2-3 Torr) | [6] |

| Solubility | Insoluble in water. Soluble in ether, benzene, chloroform. Slightly soluble in acetonitrile and methanol. | [1][6] |

| Storage Conditions | 2-8 °C, protected from light and moisture. | [1] |

Synthesis and Formation Pathway

The formation of 1,1-Bis(p-isobutylphenyl)ethane is a known side reaction during certain industrial syntheses of Ibuprofen. Specifically, it arises from the acid-catalyzed reaction between isobutylbenzene (the primary raw material) and acetaldehyde, an impurity or a reagent in some synthetic routes.[7]

The primary mechanism is a double Friedel-Crafts alkylation. In the presence of a strong acid catalyst like sulfuric acid, acetaldehyde is protonated, forming a reactive electrophile. This electrophile is then attacked by the electron-rich aromatic ring of isobutylbenzene. A second isobutylbenzene molecule subsequently displaces the hydroxyl group of the intermediate, leading to the formation of the diarylethane structure.

Caption: Synthesis pathway of 1,1-Bis(p-isobutylphenyl)ethane.

Synthetic Protocol Example

The following protocol is based on a described industrial synthesis method.[7]

Objective: To synthesize 1,1-Bis(p-isobutylphenyl)ethane.

Materials:

-

Isobutylbenzene (IBB)

-

Acetaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Stirring apparatus

-

Reaction vessel with temperature control

-

Separatory funnel

Procedure:

-

Charge the reaction vessel with isobutylbenzene.

-

While stirring, slowly add concentrated sulfuric acid to the vessel, maintaining the temperature below 10 °C.

-

Gradually add acetaldehyde to the mixture.

-

After the addition is complete, raise the temperature to approximately 40 °C and maintain stirring for 3-10 hours.

-

Monitor the reaction progress using an appropriate chromatographic technique (e.g., GC or HPLC).

-

Upon completion, stop the stirring and allow the mixture to stand, which will cause two layers to separate.

-

The upper organic layer contains the product, 1,1-bis(4-isobutylphenyl)ethane, and unreacted isobutylbenzene. The lower layer consists of sulfuric acid and can potentially be reused.

-

Separate the layers and process the organic layer for purification (e.g., distillation or chromatography) to isolate the final product.

Analytical Characterization

Accurate identification and quantification of 1,1-Bis(p-isobutylphenyl)ethane are paramount. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis Workflow

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for analyzing Ibuprofen and its impurities.[8][9]

Caption: General workflow for HPLC-based impurity profiling.

Protocol: Quantitative Analysis by HPLC-UV

Objective: To quantify 1,1-Bis(p-isobutylphenyl)ethane in an Ibuprofen sample.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV-Vis or Diode Array Detector (DAD).[9]

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer is typically used.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Detection Wavelength: ~220 nm.

-

Injection Volume: 10 µL.[9]

Procedure:

-

Standard Preparation: Prepare a stock solution of 1,1-Bis(p-isobutylphenyl)ethane reference standard in the diluent. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the Ibuprofen sample and dissolve it in the diluent to a known concentration. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of 1,1-Bis(p-isobutylphenyl)ethane in the sample by comparing its peak area to the calibration curve.

Spectroscopic Identification (Predictive Analysis)

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two sets of doublets in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted benzene ring.

-

Methine Proton (CH): A quartet around δ 4.1 ppm, coupled to the adjacent methyl group.

-

Isobutyl Methylene Protons (CH₂): A doublet around δ 2.4 ppm.

-

Isobutyl Methine Proton (CH): A multiplet around δ 1.8 ppm.

-

Ethane Methyl Protons (CH₃): A doublet around δ 1.6 ppm, coupled to the adjacent methine proton.

-

Isobutyl Methyl Protons (CH₃): A doublet around δ 0.9 ppm.

-

-

¹³C NMR Spectroscopy:

-

Expect approximately 9 distinct signals in the ¹³C NMR spectrum due to the molecule's symmetry.

-

Aromatic carbons would appear in the δ 125-145 ppm range.

-

Aliphatic carbons (methine, methylene, and methyl groups) would appear in the δ 20-45 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 294.23.

-

Fragmentation: Expect characteristic fragments from the cleavage of the isobutyl groups (loss of 57 Da) and benzylic cleavage, resulting in a prominent fragment ion.

-

Toxicological Profile and Safety

The safety profile of 1,1-Bis(p-isobutylphenyl)ethane is not extensively documented, which is common for pharmaceutical impurities.[6] However, aggregated GHS information indicates potential hazards.

GHS Hazard Statements:

Safety Precautions:

-

Handle this compound in a well-ventilated area or a fume hood to prevent inhalation of vapors.[6]

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[6]

-

In case of contact, wash the affected area thoroughly with soap and water.[6]

-

As with all chemical reference standards, it should be handled only by qualified personnel trained in laboratory safety procedures.

Conclusion

1,1-Bis(p-isobutylphenyl)ethane is a significant process-related impurity in the synthesis of Ibuprofen. Its formation is a direct result of a side reaction involving the starting material, isobutylbenzene. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, formation pathways, and analytical characteristics is crucial. The implementation of robust analytical methods, such as HPLC, is essential for its control, ensuring that the final Ibuprofen active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies.

References

-

1,1-Bis(p-isobutylphenyl)ethane - ChemBK. (2024, April 10). Retrieved from [Link]

-

1,1-Bis(p-isobutylphenyl)ethane. PubChem. Retrieved from [Link]

-

Ibuprofen: Synthesis, production and properties. ResearchGate. Retrieved from [Link]

-

Ibuprofen EP Impurities & USP Related Compounds. SynThink Research Chemicals. Retrieved from [Link]

-

Synthesis of ibuprofen heterocyclic amides and investigation of their analgesic and toxicological properties. Academia.edu. Retrieved from [Link]

-

Ibuprofen: synthesis and properties. ResearchGate. Retrieved from [Link]

-

1,1-BIS(P-ISOBUTYLPHENYL)ETHANE. GSRS. Retrieved from [Link]

-

Synthesis and antiproliferative properties of ibuprofen-oligo(3-hydroxybutyrate) conjugates. PubMed. Retrieved from [Link]

-

Ibuprofen Chemistry. News-Medical.net. Retrieved from [Link]

-

Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Ingenta Connect. Retrieved from [Link]

-

Structures of synthesized impurities of Ibuprofen and Sunitinib. ResearchGate. Retrieved from [Link]

-

Ibuprofen Synthesis. Synaptic - Central College. Retrieved from [Link]

-

Supplementary information 1. Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde. The Royal Society of Chemistry. Retrieved from [Link]

-

Analytical Methods. Japan Environment Agency. Retrieved from [Link]

-

Synthesis of 1-cyano-1-(4-isobutylphenyl)ethane. PrepChem.com. Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

-

6,8-dimethyl-2-nonanol nonadyle. The Good Scents Company. Retrieved from [Link]

-

Chemical Properties of Ethane, 1,1-bis(p-chlorophenyl)-. Cheméo. Retrieved from [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

Ethane, 1,1-bis(p-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

Comprehensive Structure Elucidation and Characterization of 1,1-Bis(p-isobutylphenyl)ethane (Ibuprofen Impurity R)

Executive Summary & Pharmacopeial Context

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous characterization of synthetic impurities is a critical mandate for drug safety and efficacy. 1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6), formally recognized in pharmacopeial monographs as Ibuprofen EP Impurity R [1], is a lipophilic hydrocarbon byproduct encountered during the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[2].

This whitepaper provides an authoritative, in-depth guide to the structural elucidation, physicochemical characterization, and analytical isolation of this compound. By combining multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and thermal analysis, we establish a robust framework for its definitive identification.

Synthetic Origin & Mechanistic Pathway

Understanding the origin of an impurity is the first step in its control. In specific industrial routes for ibuprofen synthesis, the starting material isobutylbenzene undergoes an acid-catalyzed condensation with acetaldehyde (often utilizing sulfuric acid)[3]. This reaction yields 1,1-bis(p-isobutylphenyl)ethane as a stable intermediate.

Under standard manufacturing conditions, this intermediate is subsequently subjected to catalytic cracking at elevated temperatures to produce p-isobutylstyrene and regenerate isobutylbenzene[3]. Incomplete cracking or side-reactions lead to the persistence of 1,1-bis(p-isobutylphenyl)ethane in the final drug substance matrix, necessitating stringent analytical monitoring.

Caption: Workflow detailing the synthetic origin of Ibuprofen Impurity R and its downstream cracking.

Physicochemical Profile

Because 1,1-bis(p-isobutylphenyl)ethane lacks polar heteroatoms, it exhibits extreme lipophilicity and poor aqueous solubility[4]. These properties dictate the analytical techniques required for its characterization.

Table 1: Physicochemical Properties of 1,1-Bis(p-isobutylphenyl)ethane

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₀ | [1] |

| Molecular Weight | 294.47 g/mol | [1],[5] |

| Melting Point | 40 - 44 °C | [4] |

| Boiling Point | ~300 °C | [4] |

| XLogP3 (Lipophilicity) | 7.4 | [1] |

| Physical Appearance | Colorless to light yellow solid | [4] |

| Solubility | Insoluble in water; soluble in ether, benzene | [4] |

Structural Elucidation Logic & Methodologies

The elucidation of a pure hydrocarbon requires a multi-technique approach to confirm molecular mass, functional groups, and exact atomic connectivity.

Caption: Logical workflow for the structural elucidation of 1,1-Bis(p-isobutylphenyl)ethane.

Mass Spectrometry: The Causality of Ionization Choice

Causality: Soft ionization techniques like Electrospray Ionization (ESI) rely on acid-base chemistry to form adducts (e.g., [M+H]⁺). Because 1,1-bis(p-isobutylphenyl)ethane is a highly non-polar hydrocarbon (XLogP3 = 7.4)[1] with no proton-accepting or donating groups, ESI yields exceptionally poor sensitivity. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the mandatory choice. The 70 eV electron beam forces the ejection of an electron, creating a radical cation [M]⁺• at m/z 294, followed by predictable fragmentation such as the loss of a methyl group (m/z 279) and cleavage at the ethylidene bridge (m/z 133).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While 1D ¹H NMR easily identifies the isobutyl and aromatic protons, distinguishing between a 1,1-ethylidene bridge and a 1,2-ethylene bridge requires precise topological mapping. The presence of a quartet at ~4.10 ppm and a doublet at ~1.60 ppm immediately suggests a CH-CH₃ moiety. To definitively prove that the central methine carbon connects to both aromatic rings, 2D HMBC (Heteronuclear Multiple Bond Correlation) is utilized. The cross-peaks between the methine proton and the quaternary aromatic carbons confirm the 1,1-bis architecture.

Table 2: Representative ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| 0.90 | Doublet (d) | 12H | 6.6 | Isobutyl -CH₃ (four methyls) |

| 1.60 | Doublet (d) | 3H | 7.2 | Ethylidene bridge -CH₃ |

| 1.85 | Multiplet (m) | 2H | - | Isobutyl -CH- (methines) |

| 2.45 | Doublet (d) | 4H | 7.2 | Isobutyl -CH₂- (methylenes) |

| 4.10 | Quartet (q) | 1H | 7.2 | Ethylidene bridge -CH- |

| 7.05 - 7.15 | AA'BB' multiplet | 8H | 8.0 (ortho) | Aromatic protons (Ar-H) |

Table 3: Representative ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 21.8 | CH₃ | Ethylidene bridge methyl |

| 22.4 | CH₃ | Isobutyl methyls |

| 30.2 | CH | Isobutyl methines |

| 44.5 | CH | Ethylidene bridge methine |

| 45.1 | CH₂ | Isobutyl methylenes |

| 127.5, 129.0 | CH (Ar) | Aromatic carbons (ortho/meta) |

| 139.5 | C (Ar) | Aromatic quaternary (C-alkyl) |

| 144.2 | C (Ar) | Aromatic quaternary (C-bridge) |

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system, incorporating internal controls that must pass before data acquisition proceeds.

Protocol A: Isolation and Purity Verification via HPLC-UV

-

Objective: Isolate >99% pure Impurity R from crude synthetic mixtures to prevent artifact signals during NMR.

-

Step 1 (Mobile Phase Preparation): Prepare an isocratic mobile phase of 90:10 Acetonitrile:Water. Degas via ultrasonication for 15 minutes.

-

Step 2 (Self-Validation - System Suitability): Inject a resolution standard containing Ibuprofen API and Impurity R. Validation Gate: Calculate the resolution factor (Rs). Proceed to Step 3 only if Rs > 2.0, proving the C18 column's resolving power is sufficient to prevent co-elution.

-

Step 3 (Preparative Run): Inject the crude mixture onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Monitor UV absorbance at 220 nm. Collect the fraction eluting at the predetermined retention time for Impurity R.

-

Step 4 (Recovery): Remove the organic solvent under reduced pressure (rotary evaporation) and lyophilize the aqueous remainder to yield the pure solid.

Protocol B: GC-EI-MS Analysis

-

Objective: Determine exact mass and generate a structural fragmentation fingerprint.

-

Step 1 (Sample Prep): Dissolve 1 mg of the isolated Impurity R in 1 mL of GC-grade hexane.

-

Step 2 (Self-Validation - Tune & Blank): Validation Gate: Run an autotune using PFTBA (Perfluorotributylamine). Ensure m/z 69, 219, and 502 peaks are within 0.2 Da accuracy. Subsequently, inject a hexane blank. Proceed to Step 3 only if the baseline is flat, confirming the absence of column carryover.

-

Step 3 (Injection): Inject 1 µL of the sample using a split ratio of 1:50 onto a fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Step 4 (Acquisition): Execute the temperature program: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min. Acquire mass spectra in full scan mode from m/z 50 to 500.

Protocol C: Multidimensional NMR Acquisition

-

Objective: Establish unambiguous atomic connectivity.

-

Step 1 (Sample Prep): Dissolve 15 mg of the pure sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

-

Step 2 (Self-Validation - Lock & Shim): Insert the tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated 3D gradient shimming. Validation Gate: Assess the TMS peak at 0.00 ppm. Proceed to Step 3 only if the peak width at half-height is < 1.0 Hz, validating magnetic field homogeneity.

-

Step 3 (1D Acquisition): Acquire the ¹H spectrum (16 scans, 10s relaxation delay) and ¹³C spectrum (1024 scans, proton-decoupled).

-

Step 4 (2D Acquisition): Acquire gradient-selected HSQC and HMBC spectra. Optimize the HMBC long-range coupling delay for J = 8 Hz to capture the critical 3-bond correlations between the ethylidene methine proton and the aromatic rings.

References

-

[4] ChemBK. 1,1-Bis(p-isobutylphenyl)ethane - Introduction and Properties. Available at:[Link]

-

[1] National Center for Biotechnology Information (PubChem). 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622. Available at:[Link]

-

[5] Global Substance Registration System (GSRS), NIH. 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE. Available at:[Link]

-

[3] Google Patents. EP0434343B2 - Process for preparing ibuprofen and its alkyl esters. Available at:

Sources

Technical Whitepaper: Pharmacological Profiling and Mechanistic Analysis of 1,1-Bis(p-isobutylphenyl)ethane

Executive Summary

1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6), widely recognized in pharmacopeial contexts as Ibuprofen EP Impurity R , is a dimeric-like diarylalkane. While traditionally viewed merely as a byproduct in the industrial synthesis of ibuprofen [[1]](), emerging pharmacological characterizations reveal that this compound possesses intrinsic biological activity. Specifically, it acts as a selective cyclooxygenase (COX) inhibitor . This whitepaper provides an in-depth technical analysis of its chemical origins, physicochemical properties, and pharmacological mechanisms, alongside self-validating experimental protocols for its rigorous evaluation in drug development pipelines.

Chemical Identity and Synthetic Origins

Expertise & Experience: Understanding the synthetic origin of 1,1-Bis(p-isobutylphenyl)ethane is crucial for predicting its impurity profile and lipophilic behavior in biological assays. The compound is synthesized via the acid-catalyzed condensation of isobutylbenzene with acetaldehyde . In industrial ibuprofen manufacturing, this intermediate undergoes catalytic cracking to yield p-isobutylstyrene, which is subsequently carbonylated to form ibuprofen . Incomplete cracking or side reactions result in the retention of 1,1-Bis(p-isobutylphenyl)ethane as Impurity R.

Its bulky, highly lipophilic structure (C22H30) makes it practically insoluble in water but highly soluble in organic solvents , necessitating careful vehicle selection (e.g., DMSO) during in vitro pharmacological screening to prevent compound precipitation and artifactual data.

Chemical synthesis pathway of 1,1-Bis(p-isobutylphenyl)ethane.

Pharmacological Mechanism: COX Inhibition

Despite lacking the characteristic carboxylic acid pharmacophore of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, 1,1-Bis(p-isobutylphenyl)ethane exhibits notable cyclooxygenase inhibition. It inhibits both PGH synthase-1 (COX-1) and PGH synthase-2 (COX-2) with comparable potency, demonstrating an IC50 of approximately 14.9 µM .

Causality of Binding: The dual p-isobutylphenyl groups likely interact with the hydrophobic channel of the COX active site. While the absence of a polar headgroup reduces its binding affinity compared to ibuprofen (which anchors via hydrogen bonding at Arg120 and Tyr355), the extensive hydrophobic interactions provided by the bis-aryl structure are sufficient to competitively hinder arachidonic acid access to the catalytic site.

COX-1/COX-2 inhibition mechanism by 1,1-Bis(p-isobutylphenyl)ethane.

Self-Validating Experimental Methodologies

To rigorously evaluate the pharmacological activity of 1,1-Bis(p-isobutylphenyl)ethane, assays must be designed as self-validating systems. This ensures that any observed inhibition is a true pharmacological effect rather than an artifact of the compound's low aqueous solubility or non-specific protein binding.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Protocol Design & Causality:

-

Reagent Preparation: Dissolve 1,1-Bis(p-isobutylphenyl)ethane in 100% DMSO to create a 10 mM stock. Rationale: The compound's high lipophilicity requires a strong organic solvent. The final assay concentration of DMSO must be strictly maintained below 1% to prevent solvent-induced enzyme denaturation.

-

Enzyme Incubation: In a 96-well plate, combine 10 µL of test compound (serial dilutions from 0.1 µM to 100 µM), 10 µL of heme cofactor, and 10 µL of purified COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the bulky hydrophobic inhibitor to equilibrate within the enzyme's active site before substrate competition begins.

-

Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM). Rationale: Using a substrate concentration near its Michaelis constant (Km) ensures the assay is highly sensitive to competitive inhibitors.

-

Reaction Quenching: After exactly 2 minutes, add 10 µL of 1M HCl. Rationale: Rapid acidification denatures the COX enzyme, halting prostaglandin synthesis instantly to ensure precise kinetic measurement.

-

Quantification: Neutralize the reaction and quantify PGE2 production using an Enzyme Immunoassay (EIA).

Self-Validating Controls:

-

Maximum Activity (100% Control): Vehicle only (1% DMSO) + Enzyme + Substrate.

-

Background (0% Control): Heat-inactivated enzyme + Substrate.

-

Reference Standard: Ibuprofen (known IC50 ~1-2 µM) to validate dynamic range.

-

System Validation: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.5, proving sufficient dynamic range and low inter-well variability.

Self-validating in vitro workflow for COX inhibition profiling.

Cytotoxicity and Cellular Viability Screening

Protocol Design & Causality: To ensure that the observed COX inhibition is not a secondary artifact of cell death (when moving to cell-based assays like RAW 264.7 macrophages), a counter-screen for cytotoxicity is mandatory.

-

Cell Seeding: Seed RAW 264.7 cells at 1x10^4 cells/well in a 96-well plate. Rationale: This density ensures cells are in the exponential growth phase during treatment, maximizing sensitivity to toxic insults.

-

Compound Treatment: Treat with 1,1-Bis(p-isobutylphenyl)ethane (1–100 µM) for 24 hours.

-

Viability Assessment (MTT Assay): Add MTT reagent and incubate for 2 hours. Rationale: MTT relies on mitochondrial reductase activity. Since highly lipophilic compounds can sometimes uncouple mitochondrial respiration, this assay directly measures metabolic viability.

Cellular viability screening workflow using MTT assay.

Quantitative Data Summaries

To facilitate rapid comparison, the physicochemical and pharmacological parameters of 1,1-Bis(p-isobutylphenyl)ethane are summarized below.

Table 1: Physicochemical Properties

| Parameter | Value | Reference |

| Chemical Name | 1,1-Bis(p-isobutylphenyl)ethane | |

| CAS Number | 102120-87-6 | , |

| Molecular Formula | C22H30 | |

| Molecular Weight | 294.47 g/mol | |

| Appearance | Colorless to light yellow solid | |

| Melting Point | ~40-44 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | [[2]]([Link]) |

Table 2: Pharmacological & Safety Profile

| Parameter | Value | Reference |

| Primary Target | PGH synthase-1 (COX-1) & PGH synthase-2 (COX-2) | [[3]]() |

| Mechanism of Action | Selective cyclooxygenase inhibitor | |

| Potency (IC50) | 14.9 µM | |

| Acute Toxicity (Oral) | Harmful if swallowed (GHS H302) | |

| Environmental Hazard | Long-lasting effects to aquatic life (GHS H413) |

Strategic Implications for Drug Development

While 1,1-Bis(p-isobutylphenyl)ethane is primarily monitored as an impurity (with safety hazards including H302 oral toxicity and H413 aquatic toxicity ), its baseline COX-inhibitory activity presents an interesting scaffold. The 1,1-diarylalkane motif could be derivatized to introduce polar functional groups, potentially yielding novel allosteric or competitive COX inhibitors with altered selectivity profiles. Furthermore, its established use as a functional material and nickel catalyst highlights its chemical stability, a desirable trait for oral drug formulations.

References

Sources

In Vitro Profiling of 1,1-Bis(p-isobutylphenyl)ethane: A Technical Guide for Impurity Characterization

Executive Summary

1,1-Bis(p-isobutylphenyl)ethane (CAS 102120-87-6), widely recognized in the pharmaceutical industry as Ibuprofen Impurity R, is a bis-aromatic synthetic byproduct generated during the synthesis of the active pharmaceutical ingredient (API) ibuprofen. As a Senior Application Scientist overseeing drug safety and analytical profiling, I approach the in vitro characterization of such impurities not merely as a compliance exercise, but as a mechanistic investigation into off-target pharmacology and toxicology.

Under the International Council for Harmonisation (ICH) Q3A guidelines, impurities exceeding specific qualification thresholds must undergo rigorous safety assessments to ensure they do not compromise patient safety[1]. Furthermore, the ICH M7 framework strictly mandates the evaluation of DNA-reactive (mutagenic) potential to limit carcinogenic risk[2]. This whitepaper outlines the causality-driven methodologies required to build a comprehensive, self-validating in vitro profile for 1,1-Bis(p-isobutylphenyl)ethane.

Fig 1. Comprehensive in vitro profiling workflow for Ibuprofen Impurity R.

Pharmacological Off-Target Profiling: COX-1/COX-2 Assays

Causality & Rationale

Ibuprofen exerts its therapeutic effect via the non-selective inhibition of cyclooxygenase (COX) enzymes. Because 1,1-Bis(p-isobutylphenyl)ethane shares the p-isobutylphenyl pharmacophore with the parent API, it is mechanistically plausible that the impurity retains some degree of binding affinity for the COX active sites. Evaluating this off-target activity is critical to understanding whether the impurity contributes to the overall pharmacological or adverse effect profile (e.g., gastrointestinal toxicity) of the formulated drug.

Self-Validating Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation : Reconstitute purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM hematin and 2 mM phenol.

-

Compound Dilution : Dissolve 1,1-Bis(p-isobutylphenyl)ethane in anhydrous DMSO. Prepare a 10-point concentration gradient (0.01 µM to 100 µM).

-

Self-Validation Mechanism: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation. Include a DMSO-only vehicle control to establish the baseline maximum enzyme activity (100% signal).

-

-

Incubation : Pre-incubate the enzyme mixture with the impurity for 10 minutes at 37°C.

-

Self-Validation Mechanism: Include pure Ibuprofen as a positive control. The assay is only deemed valid if the Ibuprofen IC50 falls within the historically established range (~15 µM).

-

-

Reaction Initiation : Add arachidonic acid (substrate) to a final concentration of 10 µM. Incubate for exactly 2 minutes.

-

Termination & Quantification : Quench the reaction with 1 M HCl and add stannous chloride (SnCl2) to reduce unstable prostaglandin H2 (PGH2) to the stable Prostaglandin F2α (PGF2α). Quantify PGF2α using an Enzyme Immunoassay (EIA) read at 412 nm.

In Vitro Genotoxicity & Cytotoxicity (ICH M7 Compliance)

Causality & Rationale

Bis-aromatic alkanes can occasionally undergo metabolic activation to form reactive epoxides or quinone methides that intercalate DNA. To comply with ICH M7 guidelines for controlling DNA-reactive impurities[2], we must empirically validate the absence of mutagenicity. The Bacterial Reverse Mutation Assay (Ames Test) is the gold standard for this assessment.

Self-Validating Protocol: Ames Test (OECD 471)

-

Strain Preparation : Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to reach late exponential phase.

-

Metabolic Activation (S9 Mix) : Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

-

Causality: This step is crucial because 1,1-Bis(p-isobutylphenyl)ethane is highly lipophilic and likely requires hepatic oxidation to become reactive.

-

-

Treatment : Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of Impurity R (doses ranging from 1.5 to 5000 µ g/plate ).

-

Plating & Incubation : Mix with top agar containing trace histidine/tryptophan and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

-

Scoring : Count revertant colonies using an automated colony counter.

-

Self-Validation Mechanism: The assay is only valid if strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions) exhibit a >3-fold increase in revertants, proving the metabolic viability of the S9 fraction and the susceptibility of the tester strains.

-

Metabolic Stability & Cytochrome P450 Profiling

Causality & Rationale

The parent drug, ibuprofen, is stereoselectively metabolized primarily by hepatic enzymes CYP2C9 and CYP2C8[3]. The structural core of 1,1-Bis(p-isobutylphenyl)ethane contains highly lipophilic isobutyl groups and an ethane bridge, making it highly susceptible to aliphatic hydroxylation by these same enzymes. Understanding its intrinsic clearance (

Fig 2. Proposed CYP450-mediated metabolic oxidation pathway for the impurity.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability

-

Matrix Preparation : Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

-

Spiking : Add 1,1-Bis(p-isobutylphenyl)ethane to a final concentration of 1 µM.

-

Initiation : Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM final NADP+).

-

Kinetic Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

LC-MS/MS Analysis : Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant for parent compound depletion.

-

Self-Validation Mechanism: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to verify the metabolic competence and dynamic range of the HLM batch.

-

Data Presentation: Expected Quantitative Profile

To facilitate rapid decision-making for drug development professionals, all in vitro data should be synthesized into a standardized impurity qualification matrix. Below is a representative data structure for 1,1-Bis(p-isobutylphenyl)ethane based on structural predictions and standard acceptance criteria:

| Assay | Parameter Evaluated | Expected/Representative Result | Regulatory Acceptance/Reference Criteria |

| COX-1 Inhibition | IC50 (µM) | > 100 µM (No significant inhibition) | Ibuprofen IC50 ≈ 15 µM |

| COX-2 Inhibition | IC50 (µM) | > 100 µM (No significant inhibition) | Ibuprofen IC50 ≈ 15 µM |

| Ames Test (TA98/TA100) | Revertant Colonies | Negative (< 2-fold increase over vehicle) | ICH M7 Class 5 (Non-mutagenic)[2] |

| HLM Stability | Intrinsic Clearance ( | 45.2 µL/min/mg protein | Moderate to High Clearance |

| Cytotoxicity | Cell Viability (HepG2) | CC50 > 50 µM | > 100x the expected human Cmax |

References

1. Sigma-Aldrich. "1,1-Bis(p-isobutylphenyl)ethane | 102120-87-6". Source: sigmaaldrich.com. URL: 2.[2] International Council for Harmonisation (ICH). "assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2)". Source: ich.org. URL: 3.[3] PLOS One. "Are Cytochrome P450 CYP2C8 and CYP2C9 Polymorphisms Associated with Ibuprofen Response in Very Preterm Infants?". Source: plos.org. URL: 4.[1] Guidance for Industry. "Q3A Impurities in New Drug Substances". Source: tuwien.ac.at. URL:

Sources

Toxicology and Safety Profile of 1,1-Bis(p-isobutylphenyl)ethane: A Comprehensive Technical Guide

Executive Summary

1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6), widely recognized in pharmaceutical quality control as1[1], is a highly lipophilic organic compound. While it occasionally finds utility as a functional material or nickel catalyst in chemical synthesis[2], its primary significance to drug development professionals lies in its presence as a synthetic byproduct during the manufacturing of the analgesic ibuprofen. Understanding the toxicological and physicochemical profile of this impurity is paramount for ensuring Active Pharmaceutical Ingredient (API) purity, regulatory compliance, and environmental safety.

Chemical Identity and Physicochemical Profiling

The molecular structure of 1,1-Bis(p-isobutylphenyl)ethane consists of two bulky isobutylphenyl groups linked by a central ethane bridge. Unlike its parent API (ibuprofen), it lacks a polar carboxylic acid moiety. This absence of polar functional groups fundamentally alters its behavior, rendering it highly hydrophobic and prone to bioaccumulation.

| Property | Value | Clinical / Toxicological Significance |

| Molecular Formula | C22H30 | High carbon-to-heteroatom ratio drives lipophilicity. |

| Molecular Weight | 294.47 g/mol | Large molecular volume impacts cellular permeability. |

| LogP (Computed) | ~7.4 | Extreme hydrophobicity; predicts high bioaccumulation and requires organic vehicles for in vitro testing[3]. |

| Melting Point | 40-44 °C | Solid at room temperature; requires careful solubilization[2]. |

| Aqueous Solubility | Insoluble | Necessitates co-solvents (e.g., DMSO, Tween-80) for biological assays[2]. |

Toxicological Assessment & Mechanistic Insights

The safety profile of 1,1-Bis(p-isobutylphenyl)ethane is dictated almost entirely by its high partition coefficient (LogP).

-

Acute Systemic Toxicity: According to the 3, the compound holds a GHS classification of Acute Tox. 4 (H302: Harmful if swallowed) [3]. Because it lacks the pharmacophore required for cyclooxygenase (COX) inhibition, its toxicity is not target-receptor mediated. Instead, acute oral toxicity is likely driven by non-specific lipid bilayer disruption and the generation of reactive oxygen species (ROS) during strenuous first-pass hepatic metabolism.

-

Ecotoxicity and Bioaccumulation: The compound is classified as Aquatic Chronic 4 (H413: May cause long-lasting harmful effects to aquatic life) [3]. Causality: A LogP of 7.4 strongly favors partitioning into the lipid compartments of aquatic organisms. It resists aqueous degradation and requires specialized, slow metabolic pathways for clearance, leading to significant bioaccumulation in aquatic food webs.

-

Metabolic Fate: Hepatic clearance relies on CYP450-mediated aliphatic hydroxylation of the isobutyl side chains. However, the severe steric hindrance of the bis-aryl structure and its extreme hydrophobicity make this enzymatic process inefficient, prolonging its biological half-life.

Figure 1: Toxicokinetic pathway and bioaccumulation model of 1,1-Bis(p-isobutylphenyl)ethane.

Experimental Workflows & Protocols

Standard aqueous assays will fail when evaluating this compound due to immediate precipitation. The following protocols are engineered to accommodate its extreme lipophilicity while maintaining a self-validating experimental design.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2)

Rationale: HepG2 cells retain baseline CYP450 activity, making them an ideal model for evaluating the hepatic stress induced by the slow metabolism of lipophilic impurities.

-

Step 1: Vehicle Optimization (Critical Step). Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock solution. Causality: Aqueous buffers cannot solvate a compound with a LogP of 7.4; failure to use a pure organic vehicle will result in false-negative toxicity readouts due to compound crashing out of solution.

-

Step 2: Cell Seeding. Seed HepG2 cells at

cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -

Step 3: Dosing & Self-Validation. Prepare serial dilutions in complete media immediately before dosing. Rule: The final DMSO concentration in the culture media must not exceed 0.5% (v/v). Validation: You must include a vehicle control (0.5% DMSO) to ensure the solvent is not driving cell death, and a positive control (e.g., 50 µM Chlorpromazine) to verify assay sensitivity. Treat cells for 48h.

-

Step 4: Viability Readout (MTT Assay). Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3h. Remove media and solubilize the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm. Causality: MTT measures mitochondrial reductase activity, serving as a direct indicator of the cellular metabolic stress induced by lipophilic membrane disruptors.

Figure 2: Standardized toxicological screening workflow for highly lipophilic impurities.

Protocol 2: Environmental Toxicity (Daphnia magna Immobilization)

Rationale: This assay directly validates the H413 Aquatic Chronic classification by assessing neuro-muscular disruption in an aquatic model.

-

Step 1: Media Preparation. Use a biocompatible co-solvent (e.g., Tween-80 at <0.1 mg/L) to maintain the compound in suspension within the M4 test medium.

-

Step 2: Exposure. Introduce 5 neonate daphnids (<24h old) per test vessel across 5 concentration gradients.

-

Step 3: Observation. Assess immobilization at 24h and 48h. Causality: For highly lipophilic compounds, immobilization is a more sensitive and reliable endpoint than mortality, as the primary toxic mechanism is the physical disruption of neural and muscular lipid membranes rather than immediate systemic poisoning.

Regulatory & Safety Guidelines

When handling 1,1-Bis(p-isobutylphenyl)ethane in a laboratory or manufacturing setting, strict adherence to safety protocols is required:

-

Personal Protective Equipment (PPE): Wear chemical impermeable gloves (e.g., nitrile, satisfying EU Directive 89/686/EEC) and use a full-face respirator if dust or aerosols are generated during handling[4].

-

First Aid: If swallowed, rinse mouth thoroughly with water; do not induce vomiting, and contact a poison control center immediately[5].

-

Disposal: Due to its severe aquatic toxicity (H413), this material and its container must be disposed of at a hazardous or special waste collection point. It must never be allowed to enter public sewers or watercourses[5].

References

-

PubChem - 1,1-Bis(p-isobutylphenyl)ethane | C22H30 | CID 11044622. National Institutes of Health (NIH). 3

-

ChemBK - 1,1-Bis(p-isobutylphenyl)ethane - Introduction and Safety. 2

-

United States Biological - 410368 1,1-Bis(p-isobutylphenyl)ethane CAS: 102120-87-6. 1

-

ChemicalBook - 1,1-BIS-(4-ISOBUTYLPHENYL)ETHANE - Safety Data Sheet. 4

-

CymitQuimica - OMNIS 7 - Safety Data Sheet for 1,1'-(Ethane-1,1-diyl)-4,4'-(2-methylpropyl)dibenzene. 5

Sources

Executive Summary

While ibuprofen is a globally ubiquitous and generally safe non-steroidal anti-inflammatory drug (NSAID), its toxicological profile under extreme conditions—specifically high-dose acute exposure and oxidative degradation—presents significant challenges in pharmaceutical formulation. This technical whitepaper synthesizes the mechanistic pathways, regulatory frameworks (ICH M7), and self-validating experimental workflows required to assess the genotoxic potential of the ibuprofen Active Pharmaceutical Ingredient (API) and its reactive degradation products.

The Dual Paradigm of Ibuprofen Genotoxicity

The genotoxicity of ibuprofen must be evaluated through two distinct lenses: the intrinsic toxicity of the API at supratherapeutic doses, and the reactivity of its trace degradation products.

High-Dose API Toxicity

Standard in vitro Ames tests for the ibuprofen API generally return negative results. However, in vivo studies employing the mouse bone marrow chromosomal aberration (CA) test have demonstrated that ibuprofen administered orally at high acute doses (40–60 mg/kg) induces dose-dependent genotoxicity[1]. This is characterized by significant mitotic depression and an increase in the frequency of chromosomal aberrations per cell[2].

Oxidative Degradation and Impurity K

During manufacturing and shelf-life storage, ibuprofen is susceptible to oxidative and thermal stress. Density functional theory calculations indicate that hydroxyl radicals (•OH) favorably abstract hydrogen atoms from the isobutyl side chain[3]. This oxidation cascade, often accelerated by interactions with excipients like polyethylene glycol (PEG) and polysorbate 80[4],[5], leads to the formation of Impurity K (2-(4-Formylphenyl)propanoic acid)[4].

The presence of the formyl (aldehyde) group in Impurity K acts as a critical structural alert. Aldehydes are highly electrophilic and can form Schiff bases with exocyclic amino groups on DNA bases (e.g., guanine), leading to stable DNA adducts and subsequent base-pair substitution mutations[4].

Mechanistic pathway of ibuprofen oxidative degradation leading to genotoxic Impurity K.

Regulatory Framework: ICH M7 Guidelines

The International Council for Harmonisation (ICH) M7 guidelines provide a standardized framework for the assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals[6].

Under ICH M7, any identified degradation product must undergo in silico Quantitative Structure-Activity Relationship (QSAR) screening. If a structural alert (such as the formyl group in Impurity K) is flagged, an in vitro bacterial reverse mutation assay (Ames test) is mandated[4]. If the Ames test is positive, the impurity is classified as a Class 1 or Class 2 mutagen, requiring strict control strategies to maintain exposure below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [5].

ICH M7 assessment workflow for classifying and controlling ibuprofen impurities.

Self-Validating Experimental Workflows

To ensure scientific integrity, genotoxicity assessments must not only follow standard operating procedures but also embed internal controls that validate the biological logic of the assay.

Bacterial Reverse Mutation Assay (Ames Test) for Impurity K

This assay evaluates the potential of ibuprofen degradation products to induce point mutations[4].

-

Step 1: Strain Selection (Causality): A panel of histidine-requiring Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA is prepared[4]. Because Impurity K is an electrophilic aldehyde, it primarily induces base-pair substitutions. Therefore, strains TA100 and TA1535 are the most critical targets for this specific molecule.

-

Step 2: Metabolic Activation: The assay is performed in the presence and absence of an S9 fraction (rat liver homogenate) to simulate mammalian hepatic metabolism, ensuring that non-reactive prodrugs converted into reactive electrophiles in vivo are detected.

-

Step 3: Exposure & Incubation: Tester strains are exposed to varying concentrations of the isolated impurity (up to 5000 µ g/plate ) and incubated at 37°C for 48-72 hours.

-

Step 4: Self-Validation Criteria: The assay is only deemed valid if the spontaneous reversion rate (vehicle control) falls within historical bounds. Furthermore, strain sensitivity is continuously validated by concurrent positive controls (e.g., Sodium Azide for TA100), which must induce a ≥3-fold increase in revertant colonies. The metabolic competence of the S9 fraction is validated using 2-aminoanthracene.

In Vivo Mouse Bone Marrow Chromosomal Aberration (CA) Test

This assay is utilized to assess the structural DNA damage caused by high acute doses of the ibuprofen API[1],[7].

-

Step 1: Dosing: Mice are administered ibuprofen orally at staggered doses (e.g., 10, 20, 40, and 60 mg/kg body weight)[1].

-

Step 2: Tissue Selection (Causality): Bone marrow is selected due to its rapid cellular turnover. A high baseline proliferation rate maximizes the probability of capturing cells in metaphase, where chromosomal breaks and exchanges are visually scorable[2].

-

Step 3: Metaphase Arrest: Two hours prior to sacrifice, mice are injected with colchicine. Colchicine inhibits microtubule polymerization, arresting dividing cells in metaphase and preventing progression to anaphase, thereby ensuring a high yield of scorable cells.

-

Step 4: Self-Validation Criteria (Mitotic Index): The Mitotic Index (MI) is calculated to confirm target tissue exposure. A dose-dependent decrease in MI validates that the drug reached the bone marrow[7]. However, if the MI drops below 50% of the negative control, the genotoxicity scoring is invalidated, as extreme cytotoxicity causes secondary, non-genotoxic DNA fragmentation (false positives).

Quantitative Data Presentation

Table 1: Genotoxic Potential and Structural Alerts of Ibuprofen and Key Derivatives

| Compound | Source / Formation Pathway | Structural Alert | Ames Test Result | In Vivo CA Result | ICH M7 Class |

| Ibuprofen (API) | Active Pharmaceutical Ingredient | None | Negative | Weak Positive (≥40 mg/kg) | N/A |

| Impurity K | Oxidative Degradation (•OH) | Formyl (Aldehyde) | Positive (Expected) | N/A | Class 1 / 2 |

| Impurity A | Synthesis Byproduct | None | Negative | N/A | Class 5 |

Table 2: Ames Test Strain Specificity and Validation Architecture

| Tester Strain | Mutation Type Detected | Target Gene Mutation | Positive Control (-S9) | Positive Control (+S9) |

| S. typhimurium TA98 | Frameshift | hisD3052 | 2-Nitrofluorene | 2-Aminoanthracene |

| S. typhimurium TA100 | Base-pair substitution | hisG46 | Sodium Azide | 2-Aminoanthracene |

| S. typhimurium TA1535 | Base-pair substitution | hisG46 | Sodium Azide | 2-Aminoanthracene |

| E. coli WP2 uvrA | Base-pair substitution | trpE | 4-Nitroquinoline N-oxide | 2-Aminoanthracene |

References[1] Title: Genotoxicity of ibuprofen in mouse bone marrow cells in vivo

Source: tandfonline.com URL: 1[2] Title: Genotoxicity of ibuprofen in mouse bone marrow cells in vivo - PubMed Source: nih.gov URL: 2[7] Title: Full article: Genotoxicity of ibuprofen in mouse bone marrow cells in vivo Source: tandfonline.com URL: 7[4] Title: 2-(4-Formylphenyl)propionic Acid | CAS 43153-07-7 Source: benchchem.com URL: 4[3] Title: Thermodynamic and Kinetic Study of Ibuprofen with Hydroxyl Radical: A Density Functional Theory Approach Source: researchgate.net URL: 3[6] Title: Quality by design with design of experiments approach for the development of a stability‐indicating LC method... Source: researchgate.net URL: 6[5] Title: UNIVERSIDADE DE SÃO PAULO Faculdade de Ciências Farmacêuticas Programa de Pós-Graduação em Farmácia Source: usp.br URL: 5

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Genotoxicity of ibuprofen in mouse bone marrow cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Formylphenyl)propionic Acid|CAS 43153-07-7 [benchchem.com]

- 5. teses.usp.br [teses.usp.br]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Application Note: Advanced HPLC-UV Method for the Quantification of Ibuprofen Impurity R

Introduction & Analytical Significance

Ibuprofen is a widely prescribed non-steroidal anti-inflammatory drug (NSAID). Throughout its synthetic pathway and shelf-life, various impurities can emerge, which are strictly regulated by monographs such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). Among these, Ibuprofen Impurity R (Chemical Name: 1,1'-(Ethane-1,1-diyl)-4,4'-(2-methylpropyl)dibenzene; CAS: 102120-87-6) presents a unique analytical challenge.

Unlike the parent API, Impurity R lacks a polar carboxylic acid moiety. It is a highly lipophilic, neutral dimer-like molecule (C22H30, MW: 294.47 g/mol )[1]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol specifically engineered to quantify Impurity R, explaining the physicochemical causality behind the chosen chromatographic parameters.

Scientific Rationale & Method Design (E-E-A-T)

To ensure scientific integrity, every parameter in this method has been selected based on the specific physicochemical properties of the analytes:

-

Stationary Phase Causality: An Ascentis Express C18 column (150 mm × 4.6 mm, 5 µm) is utilized[2]. The dense C18 alkyl chains provide maximum hydrophobic surface area, which is critical for retaining and resolving non-polar analytes from the main API peak.

-

Mobile Phase & Ion Suppression: Ibuprofen is an acidic drug (pKa ~4.4). It must be maintained in its fully protonated (neutral) state to prevent peak tailing and retention time shifts. Therefore, 0.1% Trifluoroacetic acid (TFA) is added to the aqueous phase to drop the pH to ~2.0, ensuring sharp peak shapes[2].

-

Gradient Elution Strategy: Because Impurity R is exceptionally hydrophobic (high LogP), an isocratic highly-aqueous method would result in infinite retention. A steep gradient ramping from 5% to 95% Acetonitrile is required to elute Impurity R efficiently while maintaining resolution from earlier-eluting polar degradants.

-

Detection Wavelength: UV detection at 230 nm is selected. This wavelength captures the optimal absorbance of the substituted aromatic rings shared by both Ibuprofen and Impurity R, offering high sensitivity without the baseline drift prevalent at lower wavelengths (e.g., 210 nm)[2].

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates blanks to rule out carryover, a System Suitability Test (SST) to prove chromatographic resolution, and standard bracketing to guarantee quantitative accuracy.

Reagents and Materials

-

Ibuprofen API (Reference Standard)

-

Ibuprofen Impurity R Certified Reference Material

-

HPLC-grade Acetonitrile (ACN)

-

Ultrapure Water (18.2 MΩ·cm)

-

Trifluoroacetic Acid (TFA), LC-MS grade

Preparation of Solutions

-

Diluent (50:50 Water:ACN): Selected to ensure the solubility of both the moderately polar API and the highly lipophilic Impurity R, preventing sample precipitation and injection-solvent mismatch (which causes peak distortion).

-

Blank Solution: Pure diluent used to establish baseline stability and verify the absence of column carryover.

-

System Suitability Solution (SST): Spiked solution containing 1.0 mg/mL Ibuprofen and 0.005 mg/mL Impurity R (0.5% specification level). Purpose: To verify the resolution (Rs) between the API and the late-eluting impurity.

-

Standard Solution: Impurity R reference standard prepared at the target limit of quantification (e.g., 0.001 mg/mL).

-

Test Sample Solution: Ibuprofen API prepared at 1.0 mg/mL in diluent.

Step-by-Step Execution

-

Purge the HPLC system with Mobile Phase A and B to remove any air bubbles.

-

Equilibrate the C18 column at the initial gradient conditions (95% A / 5% B) for at least 20 minutes until the baseline at 230 nm is stable.

-

Inject the sequence: Blank (1x) → SST (1x) → Standard (5x) → Samples (2x per batch) → Standard (1x for bracketing).

-

Process the data by integrating peaks at 230 nm, ensuring the integration baseline accounts for the gradient drift.

Analytical Workflow Visualization

Figure 1: Analytical workflow and system suitability decision matrix for Impurity R quantification.

Data Presentation & Acceptance Criteria

All quantitative parameters and expected chromatographic behaviors are summarized in the tables below for rapid reference and method validation.

Table 1: Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | Ascentis Express C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Ultrapure Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV/DAD at 230 nm |

Table 2: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Rationale |

|---|---|---|---|

| 0.0 | 95 | 5 | Retain polar impurities |

| 5.0 | 50 | 50 | Elute Ibuprofen API |

| 20.0 | 5 | 95 | Force elution of lipophilic Impurity R |

| 25.0 | 5 | 95 | Column wash |

| 25.1 | 95 | 5 | Return to initial conditions |

| 30.0 | 95 | 5 | Re-equilibration |

Table 3: System Suitability & Expected Results

| Analyte | Expected RT (min) | RRT | Acceptance Criteria (SST) |

|---|---|---|---|

| Ibuprofen (API) | ~12.5 | 1.00 | Tailing Factor < 1.5 |

| Impurity R | ~22.0 | ~1.76 | Resolution (Rs) from API > 5.0; Peak Area RSD ≤ 2.0% |

References

-

Sigma-Aldrich. Ibuprofen Impurity R Pharmaceutical Secondary Standard; Certified Reference Material.

-

Pharmaffiliates. CAS No : 102120-87-6 | Product Name : Ibuprofen - Impurity R. 1

-

Bloom Public Health. Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. 2

Sources

1H and 13C NMR spectral assignment for 1,1-Bis(p-isobutylphenyl)ethane

Application Note: H and C NMR Spectral Assignment for 1,1-Bis(p-isobutylphenyl)ethane

Executive Summary

1,1-Bis(p-isobutylphenyl)ethane (CAS: 102120-87-6) is a highly lipophilic diarylethane derivative. In the pharmaceutical industry, it is strictly monitored as a pharmacopeial impurity, officially designated as 1[1]. This application note provides a comprehensive, self-validating protocol for the structural elucidation and spectral assignment of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Context & Origin

Understanding the origin of an impurity is critical for designing targeted analytical workflows. During the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, isobutylbenzene (IBB) is reacted with acetaldehyde under strong acidic conditions (e.g., sulfuric acid) to yield2[2].

This intermediate is subsequently subjected to catalytic cracking to produce p-isobutylstyrene, which is then carbonylated to form 3[4]. However, trace amounts of unreacted 1,1-bis(p-isobutylphenyl)ethane can bypass the cracking phase and persist through the purification pipeline[5]. Because its physicochemical properties are similar to other lipophilic intermediates, precise NMR characterization is required to differentiate it from related structural analogs (such as 1,2-bis(p-isobutylphenyl)ethane).

Experimental Design & Causality

Every parameter in this NMR workflow is selected based on the specific physicochemical properties of the analyte:

-

Solvent Selection (CDCl

): The molecule lacks polar functional groups (no hydrogen bond donors or acceptors), rendering it highly lipophilic. Deuterated chloroform (CDCl -

Internal Standard (TMS): Tetramethylsilane (TMS) at 0.03% v/v is used to provide an absolute zero reference point (0.00 ppm), which is vital for distinguishing subtle chemical shift differences in the crowded aliphatic region (0.8–2.5 ppm).

-

Self-Validating System: A 1D

H spectrum alone is susceptible to signal overlap. This protocol mandates a self-validating closed-loop mechanism:-

The total

H integration must equal exactly 30 protons. -

The

C count must reflect the -

2D COSY and HSQC must physically map the 1D multiplets to their covalent connectivities, eliminating assignment ambiguity.

-

Self-Validating Protocol for NMR Acquisition

Step 1: Sample Preparation

-

Weigh 15.0 ± 0.5 mg of 1,1-bis(p-isobutylphenyl)ethane reference standard.

-

Dissolve the analyte completely in 600 µL of CDCl

containing 0.03% v/v TMS. -

Transfer the homogenous solution to a high-quality 5 mm NMR tube. Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for

C acquisition within a reasonable timeframe (e.g., 1024 scans) while preventing concentration-dependent viscosity line broadening.

Step 2: Instrument Calibration & Tuning

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the magnetic field onto the deuterium resonance of CDCl

. -

Automatically tune and match the probe to the

H and -

Shim the magnet (Z1-Z5 gradients) until the CDCl

solvent peak width at half-height is <1.0 Hz. Causality: Precise shimming and tuning maximize probe sensitivity and minimize pulse imperfections, which is critical for resolving the complex nonet of the isobutyl methine proton.

Step 3: 1D Acquisition (

- H NMR: Acquire 16 scans using a 30° pulse angle and a 2.0 s relaxation delay (d1).

-

C NMR: Acquire 1024 scans using a 30° pulse angle, a 2.0 s d1, and WALTZ-16 composite pulse proton decoupling.

Causality: The 2.0 s relaxation delay ensures that all protons fully relax between scans, fulfilling the self-validating requirement that the final integration perfectly matches the

Step 4: 2D Cross-Validation (COSY & HSQC)

-

Acquire a gradient-selected COSY spectrum to map homonuclear (

H- -

Acquire a gradient-selected HSQC spectrum to map heteronuclear (

H-

Quantitative Data: Spectral Assignments

The data below summarizes the validated spectral assignments for 1,1-bis(p-isobutylphenyl)ethane.

Table 1: H NMR Spectral Data (400 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Structural Assignment |

| 1 | 0.89 | Doublet (d) | 6.6 | 12H | -CH(CH |

| 2 | 1.62 | Doublet (d) | 7.2 | 3H | -CH-CH |

| 3 | 1.84 | Nonet (m) | 6.8 | 2H | -CH (CH |

| 4 | 2.43 | Doublet (d) | 7.2 | 4H | -CH |

| 5 | 4.12 | Quartet (q) | 7.2 | 1H | -CH -CH |

| 6 | 7.05 | Doublet (d) | 8.0 | 4H | Ar-H (ortho to isobutyl) |

| 7 | 7.13 | Doublet (d) | 8.0 | 4H | Ar-H (ortho to ethane bridge) |

Table 2: C NMR Spectral Data (100 MHz, CDCl )

| Position | Chemical Shift ( | Carbon Type | Structural Assignment |

| 1 | 21.8 | CH | -CH-C H |

| 2 | 22.4 | CH | -CH(C H |

| 3 | 30.2 | CH | -C H(CH |

| 4 | 44.0 | CH | -C H-CH |

| 5 | 45.1 | CH | -C H |

| 6 | 127.4 | CH | Ar-C H (ortho to isobutyl) |

| 7 | 128.9 | CH | Ar-C H (ortho to ethane bridge) |

| 8 | 139.2 | Cq | Ar-C (ipso to isobutyl) |

| 9 | 144.5 | Cq | Ar-C (ipso to ethane bridge) |

Structural Elucidation Logic

-

The Ethane Bridge: The central ethane bridge features an AX

spin system. The methyl group appears as a doublet at 1.62 ppm, while the methine proton is highly deshielded (appearing as a quartet at 4.12 ppm) because it is benzylic to two electron-rich phenyl rings. -

The Isobutyl Groups: The symmetry of the molecule renders both isobutyl groups magnetically equivalent. The 12 terminal methyl protons appear as a dominant doublet at 0.89 ppm. The methine proton splits into a nonet at 1.84 ppm due to coupling with the six adjacent methyl protons and the two methylene protons.

-

The Aromatic Region: The para-disubstituted benzene rings create a classic AA'BB' spin system, presenting as two distinct doublets at 7.05 and 7.13 ppm. The electron-donating nature of the alkyl substituents keeps these protons relatively shielded compared to unsubstituted benzene.

Workflow Visualization

Figure 1: Self-validating NMR workflow for the structural elucidation of Ibuprofen EP Impurity R.

References

- Google Patents.EP0168803B1 - Method for producing p-isobutylstyrene.

-

ResearchGate. Ibuprofen: synthesis and properties. Retrieved from:[Link]

- Google Patents.US5319150A - Chloroalkylation of aromatic compounds.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. EP0168803B1 - Method for producing p-isobutylstyrene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5319150A - Chloroalkylation of aromatic compounds - Google Patents [patents.google.com]

Application Note: A Comprehensive Guide to Method Development for the Separation of Ibuprofen and its Impurities by Reverse-Phase HPLC

Abstract

This application note provides a detailed, science-driven guide for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation of Ibuprofen from its process-related and degradation impurities. We delve into the causality behind critical methodological choices, from column and mobile phase selection to detector settings. The document furnishes a robust, step-by-step protocol, a comprehensive validation strategy aligned with International Council for Harmonisation (ICH) guidelines, and protocols for forced degradation studies to ensure method specificity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a framework for developing reliable and compliant analytical methods for Active Pharmaceutical Ingredients (APIs).

Introduction: The Imperative for Purity

Ibuprofen, (±)-2-(4-isobutylphenyl)propionic acid, is a cornerstone non-steroidal anti-inflammatory drug (NSAID) globally recognized for its analgesic, anti-inflammatory, and antipyretic properties. The safety and efficacy of any pharmaceutical product are directly linked to the purity of its API. Impurities, which can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products), can potentially impact the drug's safety profile and therapeutic effect.[1]

Regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[2] This necessitates the development of robust, specific, and validated analytical methods capable of separating and quantifying the API from all potential impurities. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most widely employed technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This document outlines the logical progression from understanding the analyte and its impurities to developing and validating a fit-for-purpose HPLC method.

Understanding Ibuprofen and Its Impurities

A successful separation method begins with a thorough understanding of the chemical structures and properties of the target analyte and its known impurities. Ibuprofen impurities are specified in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][5]

Key Impurities Include:

-

Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis route. An example is Ibuprofen Related Compound C (4-isobutylacetophenone) , a key starting material and a common process impurity.[6][7]

-